4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid

Catalog No.
S004645
CAS No.
7365-45-9
M.F
C8H18N2O4S
M. Wt
238.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid

CAS Number

7365-45-9

Product Name

4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)

InChI Key

JKMHFZQWWAIEOD-UHFFFAOYSA-N

SMILES

Array

Synonyms

HEPES, HEPES Monosodium Salt, Monosodium Salt, HEPES, N 2 Hydroxyethylpiperazine N' 2' ethanesulfonic Acid, N-2-Hydroxyethylpiperazine-N'-2'-ethanesulfonic Acid, Salt, HEPES Monosodium

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O

The exact mass of the compound HEPES is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids. It belongs to the ontological category of HEPES in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid, commonly known as HEPES, is a zwitterionic organic chemical buffering agent. It is one of the original twenty 'Good's buffers' developed for biochemical and biological research to provide stable pH conditions in the physiological range where traditional buffers were often inefficient, toxic, or reactive. Key baseline properties of HEPES include a pKa of approximately 7.5 at 25°C, providing an effective buffering range of pH 6.8 to 8.2, high water solubility, and minimal permeability through biological membranes. These characteristics make it a standard choice for applications requiring stable pH control, such as cell culture, enzyme assays, and protein studies.

Substituting HEPES with more common or less expensive buffers like Tris or phosphate-buffered saline (PBS) often leads to process failure and non-reproducible results. The pH of Tris buffer is highly sensitive to temperature changes, which can alter experimental conditions in temperature-cycling or non-ambient assays. Phosphate buffers readily form precipitates with divalent cations such as Ca²⁺ and Mg²⁺, interfering with numerous biological processes and enzymatic reactions that require these ions. Furthermore, both Tris and phosphate buffers can interfere with specific downstream applications; for example, Tris can react with reagents in certain protein assays, and phosphate can inhibit kinase activity. Choosing HEPES is a procurement decision to ensure pH stability across temperature gradients and compatibility with metal-ion-dependent systems where generic substitutes are known to fail.

Superior pH Stability Over Tris Buffer Across Temperature Fluctuations

HEPES demonstrates significantly lower pH sensitivity to temperature changes compared to the commonly used Tris buffer. The temperature coefficient of the pKa (dpKa/dT) for HEPES is -0.014 /°C, whereas for Tris it is -0.031 /°C. This means that for every degree Celsius increase in temperature, the pH of a Tris buffer solution will decrease more than twice as much as a HEPES buffer solution, leading to greater experimental variability in non-isothermal processes.

Evidence DimensionTemperature Coefficient of pKa (dpKa/dT)
Target Compound Data-0.014 /°C for HEPES
Comparator Or Baseline-0.031 /°C for Tris
Quantified DifferenceTris buffer's pH is >2.2x more sensitive to temperature changes than HEPES.
ConditionsStandard aqueous solution, values at 25°C.

For assays involving temperature changes (e.g., heat-shock studies, PCR, enzyme kinetics), using HEPES ensures reproducible pH control, which is unattainable with Tris.

Minimal Metal Ion Chelation Ensures Compatibility with Metalloenzyme Assays vs. Phosphate Buffers

Unlike phosphate buffers, which can chelate divalent cations and inhibit enzyme activity, HEPES shows negligible binding with many metal ions. In a direct comparison using a Mn²⁺-dependent dioxygenase, the enzyme exhibited a significantly higher affinity for its metal cofactor in HEPES buffer (dissociation constant, Kd = 1.49 µM) compared to sodium phosphate buffer (Kd = 44.24 µM). This demonstrates that phosphate actively interferes with the enzyme's ability to bind its essential metal ion.

Evidence DimensionEnzyme-Metal Ion Dissociation Constant (Kd)
Target Compound Data1.49 ± 0.05 µM (in HEPES)
Comparator Or Baseline44.24 ± 1.36 µM (in Sodium Phosphate Buffer)
Quantified DifferenceThe enzyme's affinity for Mn²⁺ is approximately 30-fold stronger in HEPES than in phosphate buffer.
ConditionsAssay for Mn²⁺-dependent dioxygenase BLC23O at optimal pH and temperature for each buffer.

Procuring HEPES is critical for assays involving metal-dependent enzymes (e.g., kinases, polymerases) to avoid the direct inhibition and inaccurate kinetic data caused by phosphate buffers.

Reduced Interference in Protein Quantification Assays Compared to Tris Buffer

Tris buffer is known to interfere significantly with the Lowry protein assay by reacting with the Folin-Ciocalteu reagent, which leads to false color development and overestimation of protein concentration. Studies have shown that Tris concentrations as low as 0.37 mM in the final assay can markedly affect results. In contrast, HEPES does not contain the primary amine group responsible for this reaction, making it a more compatible choice. While HEPES can show some interference, it is generally less pronounced than with Tris, and phosphate buffers have been shown to have no interference. For workflows requiring protein quantification after buffer-based steps, selecting HEPES over Tris reduces the need for extensive buffer exchange and minimizes analytical artifacts.

Evidence DimensionInterference in Lowry Protein Assay
Target Compound DataMinimal interference due to lack of primary amines.
Comparator Or BaselineSignificant interference; Tris reacts with assay reagent, causing falsely high readings.
Quantified DifferenceTris at sub-millimolar concentrations distorts results; HEPES does not produce this artifact.
ConditionsStandard Lowry protein assay procedure.

Using HEPES instead of Tris for protein purification or handling prevents inaccurate protein concentration measurements, ensuring correct loading for subsequent experiments like Western blotting or enzyme assays.

Process Limitation Note: Potential for Radical Formation in Redox-Sensitive Systems

While generally inert, HEPES and other piperazine-based buffers can form radicals under specific oxidizing conditions, such as in the presence of iron, superoxide, or upon exposure to light. These radicals have half-lives of around 10 minutes and can interfere with studies of redox processes. In contrast, morpholine-based buffers like MES (4-morpholineethanesulfonic acid) do not form these radical species under similar conditions. This property is a critical selection criterion for specific research areas.

Evidence DimensionRadical Formation Potential
Target Compound DataForms piperazine-derived radicals under oxidative stress (e.g., Fe²⁺ autoxidation, light exposure).
Comparator Or BaselineMES (morpholine-based buffer) does not form such radicals.
Quantified DifferenceQualitative difference in chemical reactivity under specific redox conditions.
ConditionsOxidative deposition of iron or presence of oxygen radicals.

For most applications, this is not a concern, but for procurement in redox biology or photochemistry, selecting a morpholine-based buffer like MES may be necessary to avoid artifacts, while HEPES is unsuitable.

Cell Culture Systems Requiring Stable pH Outside of CO₂ Incubators

HEPES is the right choice for maintaining stable physiological pH in cell culture media, especially during procedures conducted on an open bench where control over CO₂ concentration is lost. Unlike bicarbonate buffers that rely on a controlled CO₂ atmosphere, HEPES provides robust buffering, protecting cells from pH fluctuations that can impact viability and experimental outcomes.

Enzyme Kinetic Assays Sensitive to Temperature or Metal Ions

For characterizing enzymes, particularly those dependent on divalent cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺) or those studied across a range of temperatures, HEPES is the appropriate buffer. Its minimal interaction with metal ions prevents inhibition seen with phosphate buffers, and its low dpKa/dT value ensures the pH remains constant during temperature shifts, providing more accurate and reproducible kinetic data than Tris.

Protein Purification and Analysis Workflows

When purifying or handling proteins that will be quantified using colorimetric assays like the Lowry method, using HEPES buffer is advantageous. Its chemical structure avoids the interference reactions characteristic of Tris buffer, leading to more accurate protein concentration measurements without requiring intermediate buffer-exchange steps.

Physical Description

Liquid
Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

-4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

238.09872823 Da

Monoisotopic Mass

238.09872823 Da

Heavy Atom Count

15

Melting Point

234.0 °C

UNII

RWW266YE9I

Related CAS

75277-39-3 (mono-hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 80 of 87 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Buffers

Other CAS

7365-45-9

Wikipedia

HEPES

General Manufacturing Information

1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-: ACTIVE

Dates

Last modified: 09-13-2023
1. Johnson MA, Seifert S, Petrache HI, Kimble-Hill AC (2014). "Phase Coexistence in Single-Lipid Membranes Induced by Buffering Agents". Langmuir. 30 (33): 9880–9885. doi:10.1021/la5018938. PMC 4148158.
2. Baicu SC, Taylor MJ (2002). "Acid-base buffering in organ preservation solutions as a function of temperature: new parameters for comparing buffer capacity and efficiency". Cryobiology. 45 (1): 33–48. doi:10.1016/S0011-2240(02)00104-9. PMID 12445548.
3. Lepe-Zuniga JL, Zigler JS, Gery I (October 1987). "Toxicity of light-exposed Hepes media". Journal of Immunological Methods. 103 (1): 145. doi:10.1016/0022-1759(87)90253-5. PMID 3655381.
4. Zigler JS, Lepe-Zuniga JL, Vistica B, Gery I (May 1985). "Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium". In Vitro Cellular & Developmental Biology. 21 (5): 282–7. doi:10.1007/BF02620943. PMID 4019356. S2CID 6557697.
5. "Hopax Fine Chemicals - Biological buffers and their interactions with metal ions".
6. Culture Conditions and Types of Growth Media for Mammalian Cells By Zhanqiu Yang and Hai-Rong Xiong Submitted: December 2nd 2011Reviewed: August 13th 2012Published: October 17th 2012 DOI: 10.5772/52301https://www.intechopen.com/books/biomedical-tissue-culture/culture-conditions-and-types-of-growth-media-for-mammalian-cells
7. J. gen. ViroL 0968), 3o9-3IZ Printed in Great Britain Use of a New Buffer in the Culture of Animal Cells (Accepted 20 November I967)
8. Biological Buffers • AppliChem © 2008 P.4&P.7

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